5-Methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,3-diketones or their equivalents. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can yield pyrazoles under mild conditions . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation using bromine .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs scalable and eco-friendly methods. These may include the use of heterogeneous catalysts like Amberlyst-70, which offers a simple reaction workup and valuable eco-friendly attributes . Additionally, transition-metal-catalyzed reactions and photoredox reactions have been explored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in DMSO.
Reduction: Reduction reactions can be carried out using hydrazine derivatives.
Substitution: N-arylation reactions using aryl halides in the presence of copper powder or palladium catalysts.
Common Reagents and Conditions
Oxidation: Bromine, oxygen in DMSO.
Reduction: Hydrazine derivatives.
Substitution: Aryl halides, copper powder, palladium catalysts.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-Methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-5-methoxypyrazole
- 1-(4-Methoxyphenyl)-3,5-Dimethyl-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester
- 5,5-Dimethyl-4-(1-methylethylidene)-4,5-dihydro-1H-pyrazole
Uniqueness
5-Methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
5-methoxy-1,4-dimethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-4-5(7(10)11)8-9(2)6(4)12-3/h1-3H3,(H,10,11) |
InChI Key |
MTDVHBJODMEAJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C(=O)O)C)OC |
Origin of Product |
United States |
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